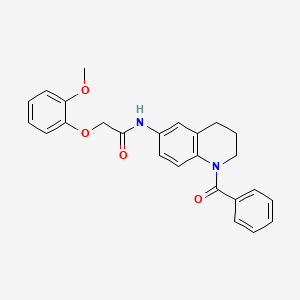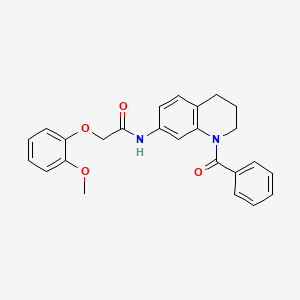![molecular formula C22H26N2O4 B6562186 N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091184-58-5](/img/structure/B6562186.png)
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, commonly referred to as PMP-POM, is a derivative of an organic compound that has been used in various scientific applications. PMP-POM is a versatile compound that has been used in a variety of fields, from biomedical research to chemical synthesis. PMP-POM has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents.
Wirkmechanismus
PMP-POM is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It is thought to bind to the active sites of proteins, which can alter their structure and function. PMP-POM can also interact with other organic molecules, such as peptides and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
PMP-POM has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of enzymes, as well as to induce changes in gene expression. Additionally, PMP-POM has been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using PMP-POM in laboratory experiments is its versatility. It can be used in a variety of applications, from protein structure and function studies to drug development. Additionally, PMP-POM is relatively easy to synthesize and can be used in a wide range of concentrations. The main limitation of PMP-POM is that it is not very stable and can be broken down by light and air.
Zukünftige Richtungen
The use of PMP-POM in scientific research is still in its early stages. There are a number of potential future directions for the use of PMP-POM. These include the development of new drugs and other medicinal agents, the study of enzyme kinetics, the development of new catalysts, and the study of protein structure and function. Additionally, PMP-POM could be used in the synthesis of other organic compounds, such as peptides and nucleic acids. Finally, PMP-POM could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
PMP-POM is synthesized by reacting 4-phenyloxan-4-ylmethyl ethanediamide with 2-methoxy-5-methylphenyl bromide. The reaction is carried out in an organic solvent at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents. The synthesis of PMP-POM is relatively simple and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
PMP-POM has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents. PMP-POM has also been used in the synthesis of other organic compounds, such as peptides and nucleic acids. Additionally, PMP-POM has been used in the study of enzyme kinetics and the development of new catalysts.
Eigenschaften
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-9-19(27-2)18(14-16)24-21(26)20(25)23-15-22(10-12-28-13-11-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAUTRNZWYWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
